molecular formula C18H16ClN3O3 B12005866 2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide CAS No. 765901-94-8

2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide

Cat. No.: B12005866
CAS No.: 765901-94-8
M. Wt: 357.8 g/mol
InChI Key: VPGJZVYACGOHCA-UDWIEESQSA-N
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Description

2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure that includes an allyloxy group, a benzylidene hydrazine moiety, and a chlorophenyl group, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide typically involves multiple steps:

    Formation of Benzylidene Hydrazine Intermediate: The initial step involves the condensation of 3-(allyloxy)benzaldehyde with hydrazine hydrate to form the benzylidene hydrazine intermediate. This reaction is usually carried out in ethanol under reflux conditions.

    Acylation Reaction: The intermediate is then reacted with 2-chlorophenyl isocyanate in the presence of a base such as triethylamine. This step leads to the formation of the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The benzylidene hydrazine moiety can be reduced to form hydrazine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals, particularly those targeting cancer or infectious diseases.

    Materials Science: Utilized in the synthesis of novel polymers and materials with specific electronic or optical properties.

    Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the benzylidene hydrazine moiety suggests potential interactions with nucleophilic sites in biological molecules, while the chlorophenyl group may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(3-(Methoxy)benzylidene)hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide
  • 2-(2-(3-(Ethoxy)benzylidene)hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide

Uniqueness

The unique combination of the allyloxy group and the benzylidene hydrazine moiety in 2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide distinguishes it from similar compounds. This structural feature may confer distinct reactivity and biological activity, making it a valuable compound for further research and development.

Properties

CAS No.

765901-94-8

Molecular Formula

C18H16ClN3O3

Molecular Weight

357.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-N'-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]oxamide

InChI

InChI=1S/C18H16ClN3O3/c1-2-10-25-14-7-5-6-13(11-14)12-20-22-18(24)17(23)21-16-9-4-3-8-15(16)19/h2-9,11-12H,1,10H2,(H,21,23)(H,22,24)/b20-12+

InChI Key

VPGJZVYACGOHCA-UDWIEESQSA-N

Isomeric SMILES

C=CCOC1=CC=CC(=C1)/C=N/NC(=O)C(=O)NC2=CC=CC=C2Cl

Canonical SMILES

C=CCOC1=CC=CC(=C1)C=NNC(=O)C(=O)NC2=CC=CC=C2Cl

Origin of Product

United States

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